molecular formula C20H17FN2O B11355608 2-fluoro-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

2-fluoro-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11355608
M. Wt: 320.4 g/mol
InChI Key: NBSIWLXJIAXXPJ-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a fluorine atom, a methyl-substituted phenyl group, and a pyridinyl group attached to a benzamide core, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration and Reduction: The starting material, 2-fluorobenzamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Coupling Reaction: The amine is then coupled with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate product.

    Pyridine Introduction: The intermediate is further reacted with 2-bromopyridine under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or pyridinyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, or other nucleophiles under appropriate solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at specific positions.

Scientific Research Applications

2-Fluoro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly in developing inhibitors for specific enzymes or receptors.

    Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used in biochemical assays to study its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the pyridinyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-methyl-4-nitrobenzamide: Known for its use in preparing androgen receptor antagonists.

    2-Fluoro-5-methyl-N-[(4-methylphenyl)methyl]benzamide: Similar structure but with a different substitution pattern, affecting its reactivity and applications.

Uniqueness

2-Fluoro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

2-fluoro-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17FN2O/c1-15-9-11-16(12-10-15)14-23(19-8-4-5-13-22-19)20(24)17-6-2-3-7-18(17)21/h2-13H,14H2,1H3

InChI Key

NBSIWLXJIAXXPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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